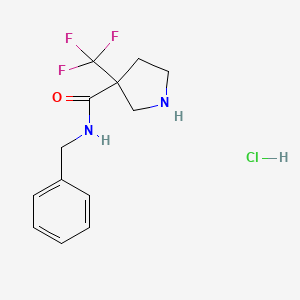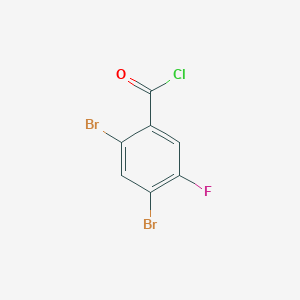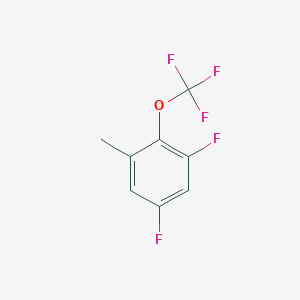
3-Fluoro-5-phenylbenzaldehyde
Overview
Description
3-Fluoro-5-phenylbenzaldehyde is a chemical compound with the molecular formula C13H9FO and a molecular weight of 200.21 . It is also known by its IUPAC name, 5-fluoro-[1,1’-biphenyl]-3-carbaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9FO/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-9H . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Biological Activities
Compounds derived from fluorobenzaldehydes, including 3-Fluoro-5-phenylbenzaldehyde analogs, have been synthesized and evaluated for their biological activities. For instance, the synthesis of fluorinated analogues of combretastatin A-4, utilizing fluorinated benzaldehydes, demonstrated significant anticancer properties. These compounds retain the potent cell growth inhibitory properties of their parent compound, Combretastatin A-4, showcasing the importance of fluorine substitution in enhancing biological activity (Lawrence et al., 2003). Another example includes the synthesis of 6-fluoroindan-1-acetic acid and its derivatives from 3-fluorobenzaldehyde, which were assessed for their analgesic activity, highlighting the potential therapeutic applications of fluorinated compounds (Yasmin et al., 2009).
Structural Transformations under Cryogenic Conditions
The structural transformations of fluorinated benzaldehydes under cryogenic conditions have been explored to understand their conformational dynamics and reactivity. A study involving 3-fluorobenzaldehyde (a close relative of this compound) examined its structural transformations in various solid-phase environments at low temperatures. This research, which utilized infrared spectroscopy and quantum chemistry calculations, provided insights into the equilibrium conformational composition of these compounds, critical for their reactivity and application in synthesis (Ildız et al., 2018).
Insecticidal and Antioxidant Activities
Further demonstrating the versatility of fluorobenzaldehyde derivatives, some studies have focused on their insecticidal and antioxidant activities. The synthesis of 1,3,4-oxadiazoles containing the phenoxyfluorophenyl group, derived from 4-Fluoro-3-phenoxybenzaldehyde, exhibited low insecticidal activity against certain crop pests, indicating potential agricultural applications (Mohan et al., 2004). Another study utilized 4-Fluorobenzaldehyde for preparing thiazolidin-4-one derivatives, some of which showed promising antioxidant activity, highlighting their potential in developing therapeutic agents (El Nezhawy et al., 2009).
Safety and Hazards
properties
IUPAC Name |
3-fluoro-5-phenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNRXKNIBDXCRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[2.3]hexan-5-amine hydrochloride](/img/structure/B1450025.png)
![tert-butyl (4aS,7aR)-4-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1450026.png)


![tert-butyl 5-(3-methoxy-3-oxopropyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1450030.png)







